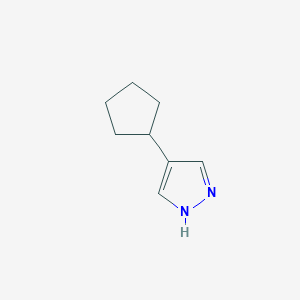

4-cyclopentyl-1H-Pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWESDQKOJPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524006 | |

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90253-22-8 | |

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-cyclopentyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-cyclopentyl-1H-pyrazole. Due to the limited availability of specific experimental data for this exact molecule, this guide draws upon the well-established chemistry of the pyrazole core and data from closely related analogues.

Core Chemical Properties

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structure imparts a unique set of chemical properties, making it a valuable scaffold in medicinal chemistry.[3][4] Pyrazoles are generally stable compounds, resistant to oxidation and reduction, though they can be catalytically hydrogenated.[5]

Table 1: General Physicochemical Properties of the Pyrazole Core

| Property | Value/Description | Source |

| Molecular Formula | C₃H₄N₂ | [2] |

| Molecular Weight | 68.08 g/mol | [2] |

| Melting Point | 70 °C | [5] |

| Appearance | Colorless solid | [5] |

| Acidity/Basicity | Weak base (pKb ≈ 11.5) | [1] |

| Aromaticity | Aromatic due to 6 delocalized π-electrons | [1] |

| Tautomerism | Exhibits tautomerism, with the 1H-tautomer being the most common. | [5] |

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Description |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| LogP | Estimated between 2.8 and 3.5, indicating moderate lipophilicity.[6] |

| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents. |

Synthesis of this compound

Experimental Protocol: Knorr Pyrazole Synthesis (General Procedure)

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] To synthesize a 4-substituted pyrazole, a correspondingly substituted 1,3-dicarbonyl is required.

Materials:

-

A suitable 1,3-dicarbonyl precursor to introduce the cyclopentyl group at the 4-position.

-

Hydrazine hydrate

-

Ethanol or acetic acid as solvent

-

Hot plate with stirring capabilities

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[7]

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise.[7] The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (typically around 100°C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole derivative.[7]

Spectroscopic Characterization

The structure of pyrazole derivatives is typically confirmed using NMR and mass spectrometry.

Table 3: Expected NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.2-7.8 | Singlet | Protons on the pyrazole ring. For a 4-substituted pyrazole, two singlets would be expected for the C3-H and C5-H protons. |

| ¹H NMR | ~1.2-2.5 | Multiplet | Protons of the cyclopentyl group.[6] |

| ¹³C NMR | ~100-140 | - | Carbons of the pyrazole ring. |

| ¹³C NMR | ~25-45 | - | Carbons of the cyclopentyl group. |

Mass Spectrometry:

The mass spectrum of pyrazoles typically shows a prominent molecular ion peak. Fragmentation patterns often involve the loss of HCN from the molecular ion.[8]

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][9]

Derivatives of the closely related 4-(cyclopentylmethyl)-1H-pyrazole have been shown to act as selective positive allosteric modulators of the M₄ muscarinic acetylcholine receptor (M₄ mAChR).[6] This suggests that this compound could potentially interact with G-protein coupled receptors (GPCRs).

Below is a generalized diagram illustrating a potential experimental workflow for the synthesis and characterization of this compound, and a hypothetical signaling pathway it might modulate based on its structural analogs.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-cyclopentyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 4-cyclopentyl-1H-pyrazole. Given the specificity of this compound, this guide outlines a representative synthetic protocol based on established pyrazole synthesis methodologies and provides estimated characterization data derived from closely related analogs.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The pyrazole scaffold is a key component in numerous pharmaceuticals. The synthesis and characterization of novel pyrazole derivatives, such as this compound, are crucial for the discovery of new therapeutic agents.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] A plausible route to this compound involves the synthesis of a suitable cyclopentyl-substituted 1,3-dicarbonyl precursor, followed by its reaction with hydrazine hydrate.

A representative 1,3-dicarbonyl precursor for this synthesis is 3-cyclopentyl-2,4-pentanedione. Its synthesis can be achieved via a Claisen condensation reaction.[1][3]

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of 3-cyclopentyl-2,4-pentanedione from ethyl cyclopentanecarboxylate and acetone, followed by the cyclization with hydrazine hydrate to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyl-2,4-pentanedione (A Representative Precursor)

This protocol is based on the general principles of the Claisen condensation.[1][3]

| Parameter | Value |

| Reactants | Ethyl cyclopentanecarboxylate, Acetone, Sodium ethoxide |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidic work-up (e.g., dilute HCl), followed by extraction with an organic solvent (e.g., ethyl acetate). |

| Purification | Distillation under reduced pressure or column chromatography. |

Detailed Methodology:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in dry toluene, a mixture of ethyl cyclopentanecarboxylate (1 equivalent) and dry acetone (1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or silica gel column chromatography to afford 3-cyclopentyl-2,4-pentanedione.

Step 2: Synthesis of this compound

This protocol is based on the Knorr pyrazole synthesis.[1]

| Parameter | Value |

| Reactants | 3-cyclopentyl-2,4-pentanedione, Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Removal of solvent under reduced pressure, followed by extraction. |

| Purification | Recrystallization or column chromatography. |

Detailed Methodology:

-

A solution of 3-cyclopentyl-2,4-pentanedione (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours, with monitoring by TLC.

-

Upon completion, the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

Characterization of this compound

As no direct experimental data for this compound is readily available, the following characterization data is estimated based on known data for other 4-alkyl-pyrazoles and general principles of spectroscopy.

Physical Properties (Estimated)

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Boiling Point | Estimated to be in the range of 220-240 °C |

Spectroscopic Data (Estimated)

¹H NMR Spectroscopy (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~7.5 - 7.7 | s | 2H | H-3, H-5 (pyrazole ring) |

| ~2.8 - 3.0 | m | 1H | C-H (cyclopentyl, methine) |

| ~1.5 - 1.9 | m | 8H | C-H (cyclopentyl, methylene) |

¹³C NMR Spectroscopy (Estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 138 | C-3, C-5 (pyrazole ring) |

| ~115 - 118 | C-4 (pyrazole ring) |

| ~35 - 38 | C-methine (cyclopentyl) |

| ~32 - 35 | C-methylene (cyclopentyl, adjacent to methine) |

| ~25 - 28 | C-methylene (cyclopentyl) |

Mass Spectrometry (Estimated)

| m/z | Interpretation |

| 136 | [M]⁺ (Molecular ion) |

| 108 | [M - N₂]⁺ |

| 95 | [M - C₃H₅]⁺ |

| 68 | [M - C₅H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy (Estimated)

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3300 | N-H stretching |

| 2850 - 2960 | C-H stretching (aliphatic) |

| ~1550 | C=N stretching |

| ~1450 | C-H bending (aliphatic) |

Characterization Workflow

A typical workflow for the characterization of a newly synthesized compound like this compound is outlined below.

References

4-Cyclopentyl-1H-pyrazole (CAS: 90253-22-8): A Technical Guide for Researchers

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structural motifs are found in a variety of biologically active compounds, highlighting its potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90253-22-8 | Commercial Suppliers |

| Molecular Formula | C₈H₁₂N₂ | Calculated |

| Molecular Weight | 136.19 g/mol | Calculated |

| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from pyrazole chemistry |

| Purity | Commercially available with purity typically ≥95% | Commercial Suppliers |

Synthesis of this compound

The synthesis of 4-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

A plausible and widely used method for the synthesis of this compound is the Knorr pyrazole synthesis. This involves the reaction of a β-ketoaldehyde or a related precursor bearing a cyclopentyl group with hydrazine.

Experimental Protocol:

-

Preparation of the 1,3-Dicarbonyl Precursor: A suitable starting material would be a 1,3-dicarbonyl compound containing a cyclopentyl moiety at the 2-position, such as 2-(cyclopentylmethyl)-3-oxobutanal or a protected form thereof.

-

Cyclocondensation Reaction:

-

Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1-1.2 equivalents) to the solution. The reaction can be catalyzed by the addition of a small amount of acid.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the pyrazole ring protons. - A multiplet for the methine proton of the cyclopentyl group attached to the pyrazole ring. - A series of multiplets for the methylene protons of the cyclopentyl ring. - A broad singlet for the N-H proton of the pyrazole ring. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - A signal for the methine carbon of the cyclopentyl group. - Signals for the methylene carbons of the cyclopentyl group. |

| IR Spectroscopy | - An N-H stretching band in the region of 3100-3300 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 136.19. - Fragmentation patterns consistent with the loss of the cyclopentyl group and other fragments from the pyrazole ring. |

Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyrazole scaffold is a key component in several approved drugs, such as the anti-inflammatory drug celecoxib.

Role as a Protein Degrader Building Block

A significant application of this compound is its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

In the context of PROTACs, the this compound moiety can serve as a core scaffold or a linker element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The cyclopentyl group can provide desirable physicochemical properties, such as improved cell permeability and metabolic stability, which are crucial for the efficacy of a PROTAC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from the closely related 4-cyclopropyl-1H-pyrazole suggests that it should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation and may be harmful if swallowed.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not specifically documented, synthesis and its utility in the construction of complex molecules like PROTACs make it an important tool for researchers. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyclopentyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring substituted with a cyclopentyl group, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The addition of a cyclopentyl group can influence key parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | N/A |

| Molecular Weight | 136.19 g/mol | N/A |

| Melting Point | 84.5-85.0 °C | [1] |

| Boiling Point (Predicted) | 289.2 ± 9.0 °C | [1] |

| Density (Predicted) | 1.094 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.78 ± 0.50 | [1] |

| LogP (Estimated) | 2.8–3.5 (for 4-(cyclopentylmethyl)-1H-pyrazole) | [2] |

Note: Some of the data presented are predicted values and should be confirmed through experimental analysis. The LogP value is an estimation for a closely related analog and serves as an indicator of the lipophilicity of this compound.

Experimental Protocols

A plausible synthetic route for this compound could involve the reaction of a cyclopentyl-substituted 1,3-dicarbonyl compound with hydrazine. The following is a generalized experimental protocol that can be adapted and optimized for the specific synthesis of this compound.

General Synthesis Protocol for 4-Substituted Pyrazoles:

Reaction: Condensation of a β-dicarbonyl compound with hydrazine.

Materials:

-

Cyclopentyl-substituted 1,3-dicarbonyl precursor (e.g., 2-(cyclopentylmethyl)malondialdehyde or a protected equivalent)

-

Hydrazine hydrate or hydrazine hydrochloride

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., a catalytic amount of mineral acid)

-

Sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclopentyl-substituted 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as triethylamine should be added to neutralize the salt.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development & Experimental Workflows

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrazole have been shown to exhibit a wide array of pharmacological activities. Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in various drug discovery programs.

A general experimental workflow for the initial biological evaluation of a novel compound like this compound would typically involve a series of in vitro assays to assess its potential therapeutic activity and to elucidate its mechanism of action.

Given the known activities of other pyrazole-containing molecules, one could hypothesize that this compound might interact with signaling pathways relevant to inflammation or cell proliferation. For instance, many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes or various protein kinases. A hypothetical signaling pathway that could be investigated is presented below.

Conclusion

This compound represents a molecule of significant interest for researchers in the field of drug discovery. Its physicochemical profile suggests good potential for oral bioavailability and cell permeability, making it a promising starting point for the design of new therapeutic agents. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with a generalized, adaptable protocol for its synthesis. The provided diagrams for a potential experimental workflow and a hypothetical signaling pathway serve to illustrate the logical progression of research and the potential mechanisms of action that could be explored for this and related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound and to unlock its full potential in the development of novel pharmaceuticals.

References

4-cyclopentyl-1H-pyrazole molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a cyclopentyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and available technical data for this compound.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring), with a cyclopentyl substituent attached to the carbon atom at the fourth position of the ring.

Molecular Properties

| Property | Value |

| Molecular Formula | C8H12N2[1][2] |

| Molecular Weight | 136.19 g/mol [1][2] |

| CAS Number | 90253-22-8[1][2][3][4][5] |

Physicochemical Properties

Spectroscopic Data

Specific spectroscopic data for this compound is not extensively reported. For analogous pyrazole derivatives, the following general characteristics are observed:

-

¹H NMR: Protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The protons of the cyclopentyl group would be expected in the aliphatic region.

-

¹³C NMR: The carbon atoms of the pyrazole ring would resonate in the aromatic region, while the cyclopentyl carbons would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the pyrazole ring and C-H stretching for both the aromatic ring and the aliphatic cyclopentyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and cyclopentyl moieties.

Experimental Protocols: Synthesis of 4-Substituted Pyrazoles

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, general methods for the synthesis of 4-substituted pyrazoles can be adapted. One common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For the synthesis of a 4-alkyl-pyrazole, a multi-step synthesis is often required, which may involve the initial formation of a pyrazole ring followed by the introduction of the alkyl group at the 4-position via a cross-coupling reaction.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

The Ascendant Therapeutic Potential of 4-Cyclopentyl-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged class of heterocycles, derivatives featuring a cyclopentyl moiety at the 4-position are emerging as a promising chemotype with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of 4-cyclopentyl-1H-pyrazole derivatives. We present a consolidated view of their activity as inhibitors of metalloproteases and modulators of G-protein coupled receptors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular mechanisms. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and advancement of this compelling class of compounds.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are integral components in a multitude of clinically approved drugs and investigational agents. Their synthetic tractability and ability to engage in diverse biological interactions have cemented their status as a "privileged scaffold" in drug discovery. The substitution pattern on the pyrazole ring dictates the pharmacological profile, and in recent years, the introduction of a cyclopentyl group at the 4-position has yielded compounds with noteworthy biological activities. This guide focuses specifically on the burgeoning class of this compound derivatives, highlighting their potential as modulators of key physiological and pathological processes.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a cyclopentyl group.

A general synthetic approach is outlined below:

Caption: General synthetic route to 4-cyclopentyl-1H-pyrazoles.

One documented method for the synthesis of a precursor to certain this compound derivatives involves the N-alkylation of a pyrazole boronic ester with cyclopentylmethyl bromide. The resulting 1-(cyclopentylmethyl)-pyrazole boronic ester can then undergo Suzuki coupling reactions to introduce further diversity.[1]

Biological Activities and Quantitative Data

The this compound scaffold has been identified as a key pharmacophore in at least two distinct areas of therapeutic interest: metalloprotease inhibition and G-protein coupled receptor (GPCR) modulation.

Meprin α and Meprin β Inhibition

Meprins are zinc-dependent metalloproteases implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[2] A recent study identified a 3,5-disubstituted-4-hydroxymethyl-1H-pyrazole derivative bearing a cyclopentyl moiety at one of the aryl-substituting positions as a potent inhibitor of both meprin α and meprin β.

| Compound ID | R (Position 5) | Meprin α Ki (app) (nM) | Meprin β Ki (app) (nM) | Selectivity Factor (β/α) |

| 14c | Cyclopentyl | 24 | 110 | 4.6 |

Data extracted from literature.[2]

The cyclopentyl-containing derivative 14c exhibited potent, low nanomolar inhibition of meprin α and demonstrated a degree of selectivity over meprin β.[2] This finding suggests that the cyclopentyl group is well-tolerated within the active site of these enzymes and contributes favorably to the binding affinity.

M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine. A series of pyrazol-4-yl-pyridine derivatives have been investigated as M4 PAMs, with several analogs featuring a 1-(cyclopentylmethyl) substituent on the pyrazole ring.

| Compound ID | R1 (Pyridine) | R2 (Lactam) | M4 EC50 (nmol/L) |

| 8 | Me | H | 120 |

| 9 | CN | H | 33 |

| 10 | Me | Me | 87 |

| 11 | CN | Me | 39 |

| 12 | CN | CH2CH2F | 42 |

| 13 | CN | CH2CH2CH2F | 202 |

All compounds share a 1-(cyclopentylmethyl)-1H-pyrazol-4-yl core attached to a substituted pyridine lactam. Data extracted from literature.[1]

These compounds demonstrate that the 1-(cyclopentylmethyl)-1H-pyrazole moiety is a viable scaffold for the development of potent M4 PAMs, with EC50 values in the nanomolar range.[1]

Experimental Protocols

Meprin α and Meprin β Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against meprin α and meprin β.

Caption: Workflow for meprin inhibition assay.

Materials:

-

Recombinant human meprin α and meprin β

-

Assay buffer (e.g., 50 mM HEPES, 0.01% Brij-35, pH 7.5)

-

Test compounds and a known inhibitor (e.g., actinonin)

-

Fluorogenic substrate (e.g., Mca-YVADAPK-K(Dnp) for meprin α)

-

384-well solid bottom black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 2x working solution of the meprin enzyme in assay buffer.

-

Add 5 µL of the 2x enzyme solution to the wells of a 384-well plate.

-

Add 75 nL of the test compounds at various concentrations or a control inhibitor.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 5 µL of a 2x solution of the fluorogenic substrate.

-

Immediately begin measuring the fluorescence intensity over time to determine the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[2][3]

M4 Positive Allosteric Modulator Calcium Mobilization Assay

This protocol describes a common method for evaluating the activity of M4 PAMs by measuring changes in intracellular calcium levels.

Caption: Workflow for M4 PAM calcium mobilization assay.

Materials:

-

Cell line stably expressing the human M4 muscarinic receptor

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

Test compounds

-

Acetylcholine

-

Fluorescence imaging plate reader (e.g., FLEXstation)

Procedure:

-

Seed the M4 receptor-expressing cells into a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the test compounds at various concentrations for a defined period.

-

Add a submaximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the EC50 of the test compounds in potentiating the acetylcholine response.

Signaling Pathways

M4 Muscarinic Acetylcholine Receptor Signaling

The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ-subunits can also modulate other effectors, such as ion channels. Positive allosteric modulators, like the 1-(cyclopentylmethyl)-pyrazole derivatives, bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine, thereby potentiating this inhibitory signaling cascade.

Caption: Simplified M4 receptor signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The demonstrated potent activity of its derivatives as both meprin inhibitors and M4 positive allosteric modulators highlights the diverse biological targets that can be engaged by this chemotype. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to further optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expanding the biological screening of this compound derivatives against a wider range of targets, particularly kinases and other GPCRs, where pyrazoles have historically shown significant activity.

-

Conducting detailed SAR studies to elucidate the key structural features of the cyclopentyl group and other substituents that govern target affinity and selectivity.

-

Investigating the in vivo efficacy and safety of lead compounds in relevant animal models of disease.

References

- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

discovery and history of pyrazole-based compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide delves into the historical milestones of pyrazole-based compounds, from their initial discovery to their evolution into highly specific and potent drugs. We will explore the key chemical syntheses, mechanisms of action, and the quantitative data that underscore their therapeutic importance, with a particular focus on their role as anti-inflammatory agents.

The Genesis of Pyrazoles: Discovery and Early Syntheses

The history of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinine, Knorr synthesized the first pyrazole derivative, 1-phenyl-2,3-dimethyl-5-pyrazolone, which was subsequently named Antipyrine. This discovery was a direct result of the condensation reaction between ethyl acetoacetate and phenylhydrazine. Antipyrine quickly found clinical application as an analgesic and antipyretic, marking the entry of pyrazole-based compounds into the pharmacopeia.

Following the success of Antipyrine, further research led to the development of other pyrazolone derivatives. Aminopyrine, a more potent analgesic, was synthesized in 1896. However, concerns over its toxicity, specifically agranulocytosis, later limited its use. Another significant early pyrazole was Phenylbutazone, introduced in 1949, which exhibited potent anti-inflammatory properties and was widely used for treating arthritis.

Key Historical Milestones

| Year | Compound/Discovery | Significance |

| 1883 | Antipyrine | First synthetic pyrazole-based drug; analgesic and antipyretic. |

| 1896 | Aminopyrine | A more potent analgesic derivative of Antipyrine. |

| 1949 | Phenylbutazone | A potent non-steroidal anti-inflammatory drug (NSAID) for arthritis. |

| 1951 | Sulfinpyrazone | A uricosuric agent used for treating gout. |

| 1998 | Celecoxib (Celebrex) | First selective COX-2 inhibitor for inflammation with reduced gastrointestinal side effects. |

Mechanism of Action: From Non-Selective COX Inhibition to COX-2 Selectivity

The primary mechanism of action for the early pyrazole-based anti-inflammatory drugs like Phenylbutazone is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. However, COX-1 is also constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role. The non-selective inhibition of COX-1 by early NSAIDs led to common side effects such as gastric ulcers and bleeding.

The quest for safer anti-inflammatory drugs spurred the development of selective COX-2 inhibitors. This new class of drugs was designed to selectively target the COX-2 enzyme, which is primarily upregulated at sites of inflammation, while sparing the protective COX-1. Celecoxib (Celebrex), approved in 1998, was the first selective COX-2 inhibitor to reach the market and is based on a diaryl-substituted pyrazole scaffold.

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

A foundational method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis. The following is a representative protocol for the synthesis of a key precursor to Antipyrine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (50 mL).

-

To this solution, add ethyl acetoacetate (0.1 mol) dropwise with constant stirring.

-

After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux for 3 hours.

-

Allow the mixture to cool to room temperature, during which the product will precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data: COX Inhibition by Pyrazole-Based NSAIDs

The development of selective COX-2 inhibitors was driven by the need to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The following table summarizes the in vitro inhibitory concentrations (IC50) of key pyrazole-based compounds against COX-1 and COX-2, illustrating the evolution of selectivity.

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |

| Phenylbutazone | 10 | 25 | 0.4 |

| Celecoxib | 15 | 0.04 | 375 |

| Deracoxib | 3.8 | 0.08 | 47.5 |

| Mavacoxib | 1.8 | 0.09 | 20 |

Data are representative values compiled from various sources and may vary depending on the specific assay conditions.

Modern Perspectives and Future Directions

The pyrazole scaffold continues to be a privileged structure in drug discovery, extending far beyond anti-inflammatory agents. Pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and autoimmune diseases. Furthermore, pyrazole-containing compounds have shown promise as antimicrobial, antiviral, and antidepressant agents. The versatility of the pyrazole ring system, its synthetic accessibility, and its ability to engage in a wide range of biological interactions ensure its continued importance in the development of new therapeutics.

An In-depth Technical Guide to 4-Cyclopentyl-1H-pyrazole Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its inherent stability, synthetic tractability, and ability to participate in various biological interactions make it a cornerstone of modern drug discovery.[3][4] This technical guide focuses on the 4-cyclopentyl-1H-pyrazole core, a specific substitution pattern that has garnered interest for its potential to confer desirable pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of this compound, with a particular focus on their roles as kinase inhibitors and modulators of G-protein coupled receptors.

The this compound Core: A Privileged Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The cyclopentyl group at the 4-position is a key feature, often introduced to enhance lipophilicity and optimize binding to hydrophobic pockets within target proteins. Structure-activity relationship (SAR) studies on various pyrazole-based kinase inhibitors have indicated that a cyclobutyl or cyclopentyl group at this position can be more optimal for biological activity compared to other substituents like hydrogen, methyl, or phenyl groups.[5]

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for pyrazole formation. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][7]

General Synthetic Protocols

Protocol 1: Cyclocondensation of a β-Diketone with Hydrazine

A versatile method for constructing the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine hydrate. To synthesize the this compound core, a key intermediate would be a 1,3-diketone bearing a cyclopentyl group at the 2-position.

-

Materials: 2-cyclopentyl-1,3-dicarbonyl compound, hydrazine hydrate, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve the 2-cyclopentyl-1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: From α,β-Unsaturated Ketones (Chalcones)

Chalcones, or α,β-unsaturated ketones, can serve as precursors to pyrazolines, which can then be oxidized to form pyrazoles.

-

Materials: Cyclopentyl-substituted chalcone, hydrazine hydrate, ethanol, oxidizing agent (e.g., bromine, air/DMSO).

-

Procedure:

-

Synthesize the required chalcone via a Claisen-Schmidt condensation of an appropriate ketone and aldehyde.[8]

-

Dissolve the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol and reflux for 6-8 hours.

-

Monitor the formation of the intermediate pyrazoline by TLC.

-

After formation of the pyrazoline, introduce an oxidizing agent. For example, by heating in DMSO under an oxygen atmosphere, to afford the pyrazole.[6]

-

Purify the final product by column chromatography.

-

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Targets

Analogs and derivatives of this compound have shown promise in modulating the activity of several important therapeutic targets.

Kinase Inhibition

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The pyrazole scaffold is a common feature in many kinase inhibitors.

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator in the transforming growth factor-β (TGF-β) signaling pathway. Overexpression of ALK5 is associated with fibrosis and cancer metastasis.[9] Pyrazole-based compounds have been developed as potent ALK5 inhibitors. While specific data on 4-cyclopentyl derivatives is not extensively published, the general pyrazole scaffold has proven effective.

Signaling Pathway

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro ALK5 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of test compounds against ALK5.

-

Materials: Recombinant human ALK5, substrate (e.g., casein), ATP, test compounds, assay buffer, detection reagents.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compound, recombinant ALK5 enzyme, and the substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Quantitative Data for Representative Pyrazole-based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| 12r | ALK5 | 1.2 | - | - | [9] |

| Compound 7 | Aurora A/B | 28.9 / 2.2 | U937, K562, A549, LoVo, HT29 | 5.1, 5.0, 0.49, 0.79, 0.38 | [5] |

| Compound 22 | CDK2/CycA | - | HCT116, A549, HeLa, MCF-7, HL-60 | 0.25, 0.32, 0.92, 0.21, 0.19 | [5] |

Note: Compound 12r is a pyrazole derivative, but not a 4-cyclopentyl analog. This data is presented to illustrate the potential potency of this class of compounds.

M4 Muscarinic Acetylcholine Receptor Modulation

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[10][11] Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they offer a more subtle and potentially safer way to enhance receptor function compared to direct agonists. Several pyrazole-containing compounds have been identified as M4 PAMs.

Signaling Pathway

Caption: M4 muscarinic receptor signaling and positive allosteric modulation.

Experimental Protocol: M4 Receptor Calcium Mobilization Assay

-

Objective: To identify and characterize positive allosteric modulators of the M4 receptor.

-

Materials: Cell line stably expressing the human M4 receptor (e.g., CHO or HEK293 cells), acetylcholine (ACh), test compounds, calcium-sensitive fluorescent dye (e.g., Fluo-4), assay buffer.

-

Procedure:

-

Plate the M4-expressing cells in a 96-well plate and load with the calcium-sensitive dye.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the cells and incubate for a short period.

-

Add a sub-maximal concentration (EC20) of acetylcholine to stimulate the receptor.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

PAMs will potentiate the response to the EC20 concentration of ACh.

-

Determine the EC50 of the PAM's potentiation effect.

-

Quantitative Data for Representative M4 PAMs

| Compound | M4 EC50 (nM) | Fold Shift | Reference |

| VU10010 | ~400 | 47 | [11] |

| LY2033298 | - | High | [10] |

Note: These compounds are known M4 PAMs, and while not necessarily this compound derivatives, they highlight the potential for pyrazole-containing molecules in this area.

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives have a long history of investigation for their antimicrobial and anti-inflammatory properties.[12] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), test compounds, 96-well microtiter plates, standard antimicrobial agent (e.g., ciprofloxacin).

-

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for a common in vivo anti-inflammatory assay.

Quantitative Data for Representative Antimicrobial Pyrazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [12] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [12] |

| Compound 2 | Aspergillus niger | 1 | [12] |

Note: These compounds are pyrazole derivatives, but not specifically 4-cyclopentyl analogs.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is not extensively documented in publicly available literature, some general principles can be inferred from broader studies on pyrazole-based compounds:

-

N1-Substitution: The substituent on the N1 position of the pyrazole ring is crucial for directing the molecule to its target and for modulating its pharmacokinetic properties. Small alkyl groups, aryl groups, and more complex heterocyclic systems have all been successfully employed.

-

C3 and C5-Substitutions: The groups at the C3 and C5 positions are key for establishing interactions with the target protein, such as hydrogen bonding and hydrophobic interactions. The nature of these substituents largely determines the biological target and potency.

-

C4-Cyclopentyl Group: As previously mentioned, the cyclopentyl group at the C4 position is thought to enhance binding to hydrophobic pockets and can improve metabolic stability. Variations in the size and nature of this cycloalkyl group could be a fruitful area for optimization.

Conclusion and Future Directions

The this compound core represents a promising starting point for the design of novel therapeutic agents. Its derivatives have the potential to modulate key biological targets, including kinases and GPCRs, and may also possess valuable antimicrobial and anti-inflammatory properties. Future research in this area should focus on:

-

The synthesis and biological evaluation of a diverse library of this compound analogs to establish a detailed SAR.

-

In-depth investigation of the mechanisms of action for the most potent compounds.

-

Optimization of the pharmacokinetic profiles of lead compounds to improve their drug-like properties.

-

Exploration of a wider range of therapeutic targets for this promising scaffold.

This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the quest for new and improved medicines.

References

- 1. ivychem.com [ivychem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Cyclopentyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-cyclopentyl-1H-pyrazole (CAS No. 90253-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the established spectroscopic characteristics of the pyrazole moiety and the cyclopentyl substituent. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of the individual components of the molecule and data from closely related structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12.5 | br s | 1H | N-H | Chemical shift can be highly variable depending on concentration and solvent. |

| ~7.5 | s | 2H | H-3, H-5 | Due to tautomerism, the protons at positions 3 and 5 are expected to be equivalent. |

| ~2.9 | p | 1H | CH (cyclopentyl) | Methine proton of the cyclopentyl group. |

| ~1.8-1.9 | m | 2H | CH₂ (cyclopentyl) | |

| ~1.6-1.7 | m | 2H | CH₂ (cyclopentyl) | |

| ~1.5-1.6 | m | 4H | CH₂ (cyclopentyl) |

Note: Predicted chemical shifts are based on the known spectrum of pyrazole and typical shifts for a cyclopentyl group.[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~135 | C-3, C-5 | Due to tautomerism, the carbons at positions 3 and 5 are expected to be equivalent. |

| ~120 | C-4 | Carbon bearing the cyclopentyl group. |

| ~35 | CH (cyclopentyl) | Methine carbon of the cyclopentyl group. |

| ~33 | CH₂ (cyclopentyl) | |

| ~25 | CH₂ (cyclopentyl) |

Note: Predicted chemical shifts are based on known data for pyrazole and its derivatives, as well as cyclopentane.[3][4][5][6]

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium, Broad | N-H stretch |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch |

| ~1480 | Medium | C=C stretch |

| ~1450 | Medium | CH₂ bend (cyclopentyl) |

Note: Predicted absorption frequencies are based on the characteristic vibrations of pyrazole and cyclopentyl functional groups.[7][8][9][10]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 108 | Medium | [M - C₂H₄]⁺ |

| 95 | Medium | [M - C₃H₅]⁺ |

| 68 | High | [Pyrazole]⁺ |

| 67 | Medium | [Cyclopentyl]⁺ |

Note: The fragmentation pattern is predicted based on the general fragmentation of pyrazoles and alkyl-substituted aromatic compounds.[11][12][13]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.[14]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[15]

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.[16]

-

Collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.[17]

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[18][19]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[20]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[21]

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[22][23]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[24][25][26]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Pyrazole [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. agilent.com [agilent.com]

- 19. mt.com [mt.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 25. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 26. rroij.com [rroij.com]

A Technical Guide to the Theoretical and Computational Study of 4-Cyclopentyl-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, demonstrate the therapeutic potential of this chemical moiety.[1][2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4] 4-Cyclopentyl-1H-pyrazole is a representative member of this class, and while specific experimental and theoretical studies on this exact molecule are not prevalent in public literature, this guide outlines the established computational methodologies used for pyrazole derivatives, providing a framework for its theoretical investigation.

Theoretical studies, particularly quantum chemical calculations and molecular modeling, are powerful tools for elucidating the structural, electronic, and pharmacokinetic properties of molecules like this compound before undertaking extensive experimental synthesis and testing.[5][6] These in silico methods offer valuable insights into molecular behavior, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery process.[5]

Core Theoretical Methodologies and Protocols

The computational investigation of a pyrazole derivative typically follows a multi-step workflow, starting from the fundamental quantum mechanical characterization to the prediction of its behavior in a biological system.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules.[5][7] These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol (Computational):

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Initial Structure: The 3D structure of this compound is first built using a molecular editor like GaussView or Avogadro.

-

Geometry Optimization: The initial structure is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.[7][8][9]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[5][7]

-

Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.[5][8]

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity. For a pyrazole derivative, targets could include enzymes like Cyclooxygenase-2 (COX-2) or various kinases.[5][10]

Experimental Protocol (Computational):

-

Software: AutoDock, Schrödinger Maestro, MOE, or similar docking software.[8][11]

-

Target Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A binding site (or "grid box") is defined on the target protein, usually centered on the active site occupied by a known inhibitor.

-

Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a force field. The lowest energy poses are considered the most probable binding modes.

-

Analysis: The results are analyzed to determine the binding energy (a measure of binding affinity) and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12]

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a potential drug. Predicting these properties early can prevent costly failures in later stages of drug development.

Experimental Protocol (Computational):

-

Software: SwissADME, QikProp, or other predictive modeling tools.[13]

-

Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of this compound is submitted to the server/software.

-

Analysis: The software calculates various physicochemical descriptors and predicts ADME properties. A key component of this analysis is the evaluation of "druglikeness" based on established rules, such as Lipinski's Rule of Five, which predicts oral bioavailability.[14]

Anticipated Data Presentation

Theoretical studies of this compound would yield quantitative data that is best summarized in tables for comparative analysis.

Table 1: Calculated Quantum Chemical Properties (Illustrative) Data derived from DFT calculations at the B3LYP/6-31G(d) level.

| Parameter | Calculated Value | Implication |

| Total Energy | Value in Hartrees | Molecular stability |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value in eV | Chemical reactivity and stability[8] |

| Dipole Moment | Value in Debye | Molecular polarity, solubility |

| Global Hardness (η) | Value in eV | Resistance to deformation of electron cloud |

| Global Softness (S) | Value in eV⁻¹ | Inverse of hardness[8] |

Table 2: Predicted ADME and Druglikeness Properties (Illustrative) Based on Lipinski's Rule of Five and other common descriptors.

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | 152.22 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | Calculated Value | ≤ 5 | Predicted |

| H-bond Donors | 1 | ≤ 5 | Yes |

| H-bond Acceptors | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | Calculated Value Ų | ≤ 140 Ų | Predicted |

| Gastrointestinal (GI) Absorption | High/Low | N/A | Predicted |

Table 3: Hypothetical Molecular Docking Results against a Kinase Target (Illustrative)

| Parameter | Result |

| Binding Energy | -Value in kcal/mol |

| Key Interacting Residues | e.g., Ala807, Leu881 |

| Types of Interaction | Hydrogen bond with backbone NH of Ala807; Hydrophobic interaction with Leu881 |

Logical Relationships and Data Interpretation

The data generated from these computational methods are interconnected and provide a holistic view of the molecule's potential as a drug candidate.

Conclusion

While specific published data for this compound is scarce, a robust and well-established theoretical framework exists for its comprehensive computational analysis. By employing a combination of Density Functional Theory, molecular docking, and ADME predictions, researchers can thoroughly characterize its electronic structure, identify potential biological targets, and evaluate its druglikeness. This in silico approach provides a critical foundation for guiding further experimental work, ultimately streamlining the process of discovering new pyrazole-based therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. new.zodml.org [new.zodml.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and evaluation of pyrazole bearing α-aminophosphonate derivatives as potential acetylcholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. allsubjectjournal.com [allsubjectjournal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 4-Cyclopentyl-1H-pyrazole Analogs as M4 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals